molecular formula C15H24Cl2N2 B1441590 1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride CAS No. 1220018-20-1

1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride

Cat. No.: B1441590
CAS No.: 1220018-20-1
M. Wt: 303.3 g/mol
InChI Key: XRVBULBUQCBTNT-UHFFFAOYSA-N
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Description

1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indoline ring system attached to a piperidine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride typically involves the following steps:

    Formation of Indoline Ring: The indoline ring can be synthesized through the reduction of indole derivatives using suitable reducing agents.

    Attachment of Piperidine Moiety: The piperidine moiety is introduced through a nucleophilic substitution reaction, where the indoline derivative reacts with a piperidine derivative under basic conditions.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The indoline ring can be oxidized to form indole derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The piperidine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include various substituted indoline and piperidine derivatives, which can be further utilized in medicinal chemistry and drug development.

Scientific Research Applications

1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride involves its interaction with specific molecular targets and pathways. The indoline ring system can interact with various receptors and enzymes, modulating their activity. The piperidine moiety enhances the compound’s binding affinity and selectivity, making it a potent molecule for therapeutic applications.

Comparison with Similar Compounds

  • **1-(2-Phenylethyl)indoline

Properties

IUPAC Name

1-(2-piperidin-4-ylethyl)-2,3-dihydroindole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.2ClH/c1-2-4-15-14(3-1)8-12-17(15)11-7-13-5-9-16-10-6-13;;/h1-4,13,16H,5-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVBULBUQCBTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCN2CCC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride
Reactant of Route 2
1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride
Reactant of Route 3
1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride
Reactant of Route 4
1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride
Reactant of Route 5
1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride
Reactant of Route 6
1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride

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